2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-

Description

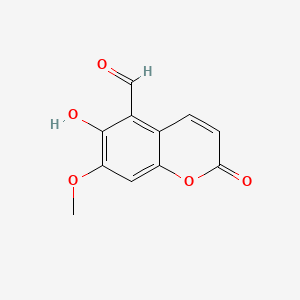

2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo- is a benzopyran derivative characterized by a fused benzene and pyran ring system. Its structure includes a carboxaldehyde group at position 5, hydroxyl and methoxy substituents at positions 6 and 7, respectively, and a ketone group at position 2. Benzopyrans are a versatile class of heterocyclic compounds with applications in medicinal chemistry due to their antioxidant, anti-inflammatory, and anti-fibrotic properties .

Properties

CAS No. |

68468-11-1 |

|---|---|

Molecular Formula |

C11H8O5 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

6-hydroxy-7-methoxy-2-oxochromene-5-carbaldehyde |

InChI |

InChI=1S/C11H8O5/c1-15-9-4-8-6(2-3-10(13)16-8)7(5-12)11(9)14/h2-5,14H,1H3 |

InChI Key |

YCMDFYMVIWLLRO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

Oxidation: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carboxylic acid.

Reduction: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-methanol.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Overview

2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-, also known as 6-hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde, is a member of the coumarin family. This compound exhibits a variety of biological activities, making it significant in scientific research and potential therapeutic applications. Its molecular formula is with a molecular weight of 220.18 g/mol.

Biological Activities

The biological activities of 2H-1-benzopyran-5-carboxaldehyde include:

- Antioxidant Properties : Capable of scavenging free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential in developing new antimicrobial agents.

- Anticancer Properties : Research suggests it may inhibit cancer cell proliferation through various mechanisms.

Pharmaceutical Applications

The compound has been investigated for its potential in drug development due to its diverse biological activities:

- Antioxidants : Used in formulations aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Drugs : Potential for treating conditions like arthritis and other inflammatory disorders.

Research Applications

In scientific research, the compound serves as:

- Building Block for Synthesis : Used in the synthesis of more complex organic molecules.

- Biological Assays : Employed in assays to evaluate antioxidant and antimicrobial activities.

Industrial Applications

The compound is explored for industrial uses such as:

- Dyes and Fragrances : Utilized in the development of natural dyes and fragrances due to its unique chemical structure.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects against various pathogens, yielding the following results:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate promising applications in developing new antimicrobial agents.

Neuroprotective Effects

Research has shown that treatment with this compound can reduce cell death in neuronal cell lines exposed to oxidative stress by approximately 40% compared to untreated controls. It also increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Benzopyran Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzopyrans are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Key Contrasts and Implications

- Positional Isomerism : The target compound’s 5-carboxaldehyde and 6-hydroxy-7-methoxy groups may confer unique electronic effects (e.g., intramolecular hydrogen bonding) compared to 3-substituted or 2,3-disubstituted derivatives.

- Biological Gaps : While anti-fibrotic and antioxidant activities are documented for other benzopyrans, the target compound’s bioactivity remains unexplored in the provided evidence, warranting further study .

Biological Activity

2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-, also known as 6-hydroxy-7-methoxy-2-oxochromene-5-carbaldehyde, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H8O5 |

| Molecular Weight | 220.178 g/mol |

| Density | 1.456 g/cm³ |

| Boiling Point | 436.8°C at 760 mmHg |

| Flash Point | 177.8°C |

| LogP | 1.3197 |

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Antioxidant Activity

Research indicates that compounds similar to 2H-1-Benzopyran derivatives exhibit significant antioxidant properties. They scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

Studies have shown that benzopyran derivatives can modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Anticancer Properties

The compound's structural features suggest it may possess anticancer properties. For instance, certain benzopyran derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cells, with IC50 values indicating potent activity .

Study on Cytotoxic Effects

A study focused on the cytotoxicity of related benzopyran compounds found that specific modifications to the molecular structure significantly enhanced their anticancer activity. For example, the presence of hydroxyl groups at specific positions increased the potency against human melanoma cells .

Antioxidant and Anti-inflammatory Research

Another research effort highlighted the dual role of benzopyran derivatives in combating oxidative stress and inflammation. The study reported that these compounds effectively reduced markers of oxidative damage in vitro and in vivo models, suggesting potential therapeutic applications for chronic inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2H-1-Benzopyran-5-carboxaldehyde derivatives?

Answer:

Synthesis of benzopyran derivatives requires precise control of reaction parameters. For example, cascade [3,3]-sigmatropic rearrangements coupled with aromatization steps have been employed to construct the benzopyran core efficiently . Key steps include:

- Temperature control : Reactions are often conducted at 0°C to stabilize intermediates (e.g., NaH-mediated alkylation in THF) .

- Solvent selection : Dry tetrahydrofuran (THF) is preferred for moisture-sensitive reactions .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation .

Basic: How can researchers confirm the structural integrity of 2H-1-Benzopyran-5-carboxaldehyde derivatives experimentally?

Answer:

Structural confirmation relies on a combination of analytical techniques:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at C7, hydroxy at C6) and verify stereochemistry .

- X-ray crystallography : Single-crystal diffraction resolves bond angles and conformations, as demonstrated in studies of related benzopyran-4-one derivatives .

- High-resolution MS : Confirms molecular weight and fragmentation patterns, distinguishing between isobaric species .

Advanced: How can contradictory spectral or bioactivity data for benzopyran derivatives be systematically resolved?

Answer:

Contradictions often arise from impurities, solvent effects, or conformational dynamics. A methodological approach includes:

- Replication : Repeat experiments under standardized conditions (e.g., solvent, temperature) .

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Bioassay optimization : Use dose-response curves to distinguish true activity from assay artifacts. For example, inconsistencies in IC values may require orthogonal assays (e.g., fluorescence vs. colorimetric) .

Advanced: What are the degradation pathways and stability challenges for this compound under laboratory storage conditions?

Answer:

Benzopyran derivatives are prone to oxidation and hydrolysis due to their electron-rich aromatic system and labile substituents:

- Oxidative degradation : The 2-oxo group and methoxy substituents can form quinones under ambient light. Storage in amber vials under nitrogen is recommended .

- Hydrolysis : The carboxaldehyde group may react with moisture. Lyophilization or storage with desiccants (e.g., silica gel) minimizes decomposition .

- Monitoring : Use HPLC with UV detection (λ = 254–280 nm) to track degradation products over time .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) influence the pharmacological activity of benzopyran derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce hydrogen-bonding interactions with targets .

- Hydroxy groups : Improve water solubility and binding affinity to enzymes (e.g., kinase inhibition via H-bonding with catalytic residues) .

- Carboxaldehyde functionality : Acts as a reactive site for Schiff base formation in prodrug designs. Substitution with methyl groups reduces reactivity but improves stability .

Advanced: What reaction mechanisms govern the formation of benzopyran derivatives in multi-step syntheses?

Answer:

Key mechanisms include:

- Sigmatropic rearrangements : [3,3]-shifts in cascade reactions form the benzopyran core, as seen in natural product syntheses .

- Electrophilic aromatic substitution : Methoxy and hydroxy groups direct regioselectivity during cyclization .

- Oxidative aromatization : MnO or DDQ oxidizes dihydro intermediates to the aromatic benzopyran system .

Advanced: How can computational methods predict the physicochemical and bioactive properties of this compound?

Answer:

- Molecular docking : Predict binding modes to targets (e.g., COX-2) using software like AutoDock Vina. Validate with experimental IC data .

- DFT calculations : Estimate redox potentials (e.g., HOMO-LUMO gaps) to assess oxidative stability .

- ADMET prediction : Tools like SwissADME forecast logP (2.1–2.5), suggesting moderate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.